N-benzyl-2-(phenoxyacetyl)hydrazinecarbothioamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(phenoxyacetyl)hydrazinecarbothioamide typically involves the reaction of benzyl hydrazinecarbothioamide with phenoxyacetic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(phenoxyacetyl)hydrazinecarbothioamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different hydrazine derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various hydrazine derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a reagent or intermediate in organic synthesis.
Medicine: Research may explore its potential therapeutic properties and applications in drug development.
Industry: The compound could be used in the development of new materials or chemical processes.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to N-benzyl-2-(phenoxyacetyl)hydrazinecarbothioamide include:
- N-benzyl-2-(3,4-dimethoxyphenyl)acetyl)hydrazinecarbothioamide
- N-benzyl-2-(3,4-dimethoxybenzoyl)hydrazinecarbothioamide
- N-benzyl-2-(3-(9H-carbazol-9-yl)propionyl)hydrazinecarbothioamide
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties and potential applications compared to other similar compounds. Its phenoxyacetyl group, in particular, may contribute to unique reactivity and interactions in various chemical and biological contexts.
Properties
CAS No. |
292644-02-1 |
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Molecular Formula |
C16H17N3O2S |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
1-benzyl-3-[(2-phenoxyacetyl)amino]thiourea |
InChI |
InChI=1S/C16H17N3O2S/c20-15(12-21-14-9-5-2-6-10-14)18-19-16(22)17-11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,18,20)(H2,17,19,22) |
InChI Key |
ALQWOGSGGAUIDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NNC(=O)COC2=CC=CC=C2 |
Origin of Product |
United States |
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